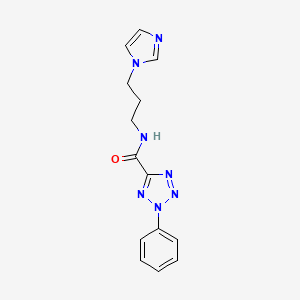

N-(3-(1H-imidazol-1-yl)propyl)-2-phenyl-2H-tetrazole-5-carboxamide

描述

N-(3-(1H-imidazol-1-yl)propyl)-2-phenyl-2H-tetrazole-5-carboxamide is a heterocyclic compound featuring a tetrazole core substituted with a phenyl group and linked via a carboxamide bridge to a 3-(1H-imidazol-1-yl)propyl chain. The tetrazole ring, a bioisostere for carboxylic acids, enhances metabolic stability and solubility, while the imidazole group may facilitate hydrogen bonding interactions in biological systems .

属性

IUPAC Name |

N-(3-imidazol-1-ylpropyl)-2-phenyltetrazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N7O/c22-14(16-7-4-9-20-10-8-15-11-20)13-17-19-21(18-13)12-5-2-1-3-6-12/h1-3,5-6,8,10-11H,4,7,9H2,(H,16,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRVIYOAGDABAED-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2N=C(N=N2)C(=O)NCCCN3C=CN=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N7O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(1H-imidazol-1-yl)propyl)-2-phenyl-2H-tetrazole-5-carboxamide typically involves multiple steps:

-

Formation of the Imidazole Derivative: : The initial step involves the preparation of the imidazole derivative. This can be achieved by reacting 1H-imidazole with 3-bromopropylamine under basic conditions to yield 3-(1H-imidazol-1-yl)propylamine.

-

Synthesis of the Tetrazole Ring: : The next step involves the formation of the tetrazole ring. This can be done by reacting phenylhydrazine with sodium azide in the presence of a suitable catalyst to form 2-phenyl-2H-tetrazole.

-

Coupling Reaction: : The final step is the coupling of 3-(1H-imidazol-1-yl)propylamine with 2-phenyl-2H-tetrazole-5-carboxylic acid chloride in the presence of a base such as triethylamine to form this compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

化学反应分析

Types of Reactions

N-(3-(1H-imidazol-1-yl)propyl)-2-phenyl-2H-tetrazole-5-carboxamide can undergo various chemical reactions, including:

-

Oxidation: : The imidazole ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

-

Reduction: : The nitro group, if present, can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

-

Substitution: : The compound can undergo nucleophilic substitution reactions, particularly at the imidazole ring, where halogenated derivatives can be formed.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, catalytic hydrogenation.

Substitution: Halogenating agents like N-bromosuccinimide.

Major Products

Oxidation: Oxidized imidazole derivatives.

Reduction: Reduced amine derivatives.

Substitution: Halogenated imidazole derivatives.

科学研究应用

Antihypertensive Activity

Recent studies have indicated that compounds containing imidazole moieties exhibit antihypertensive properties. For instance, derivatives of imidazole have been synthesized and tested for their effectiveness in lowering blood pressure in hypertensive models. In one study, the vasorelaxant effects of various imidazole derivatives were evaluated, demonstrating promising results in reducing vascular tension, which may lead to new antihypertensive medications .

Antitubercular Activity

N-(3-(1H-imidazol-1-yl)propyl)-2-phenyl-2H-tetrazole-5-carboxamide has also been investigated for its antitubercular properties. Research has shown that certain imidazole derivatives exhibit inhibitory effects against Mycobacterium tuberculosis. The compound's structure allows for interactions that may disrupt bacterial processes, providing a potential pathway for developing new treatments against tuberculosis .

Neuroprotective Effects

The neuroprotective potential of imidazole-containing compounds has garnered attention in pharmacological studies. These compounds are being explored for their ability to protect neuronal cells from damage caused by oxidative stress and inflammation, which are critical factors in neurodegenerative diseases like Alzheimer's and Parkinson's .

Anticancer Properties

Emerging research suggests that this compound may possess anticancer properties. Preliminary studies indicate that it can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation .

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit specific enzymes that play roles in various biochemical pathways. For instance, studies have shown that certain derivatives can inhibit enzymes involved in inflammatory responses, suggesting potential applications in treating inflammatory diseases .

Binding Affinity Studies

Research into the binding affinities of this compound with various biological targets is ongoing. Understanding these interactions can provide insights into its mechanism of action and help design more effective derivatives with enhanced biological activity .

Table 1: Summary of Biological Activities

| Activity Type | Compound Tested | Result |

|---|---|---|

| Antihypertensive | Imidazole Derivatives | Significant reduction in blood pressure |

| Antitubercular | N-(3-(1H-imidazol-1-yl)propyl)... | Inhibition of Mycobacterium tuberculosis |

| Neuroprotective | Various Imidazole Compounds | Protection against oxidative stress |

| Anticancer | N-(3-(1H-imidazol-1-yl)propyl)... | Induction of apoptosis in cancer cells |

Case Study: Antihypertensive Activity Evaluation

In a study conducted by Navarrete-Vazquez et al., various imidazole derivatives were synthesized and evaluated using a tail-cuff method on spontaneously hypertensive rats (SHR). The results indicated a dose-dependent vasorelaxant effect, highlighting the potential for these compounds to serve as effective antihypertensive agents .

作用机制

The mechanism of action of N-(3-(1H-imidazol-1-yl)propyl)-2-phenyl-2H-tetrazole-5-carboxamide involves its interaction with specific molecular targets. The imidazole ring can interact with metal ions or enzyme active sites, while the tetrazole ring can mimic the carboxylate group in biological systems, potentially inhibiting enzymes or modulating receptor activity.

相似化合物的比较

Structural and Functional Comparison with Analogues

Key Structural Analogues

The following compounds share the 3-(1H-imidazol-1-yl)propylcarboxamide scaffold but differ in substituents and heterocyclic cores:

*†Calculated based on molecular formula; *Exact structure truncated in evidence.

Structural Analysis and Implications

Tetrazole vs. Thiazole/Isoxazole Cores

- Tetrazole (Target Compound) : The tetrazole ring (high dipole moment, ~5.0 D) enhances water solubility compared to thiazole or isoxazole derivatives. Its aromaticity and ability to act as a hydrogen bond acceptor may improve binding to polar enzyme active sites (e.g., kinases) .

- Thiazole/Thiadiazole (MMV3): Thiazole derivatives (e.g., MMV3) often exhibit stronger π-π stacking interactions due to planar aromaticity.

- Isoxazole () : The thiophene-substituted isoxazole may improve lipophilicity, favoring membrane permeability but reducing aqueous solubility compared to the tetrazole analogue .

Substituent Effects

- Phenyl (Target) vs. Halogenated Aromatics: The phenyl group in the target compound is less electron-deficient than bromopyridinyl (MMV3) or chlorophenyl (–10) substituents.

- Methoxyindole () : The 5-methoxyindole group introduces steric bulk and electron-donating effects, which could hinder binding in compact active sites compared to the smaller tetrazole .

生物活性

N-(3-(1H-imidazol-1-yl)propyl)-2-phenyl-2H-tetrazole-5-carboxamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the synthesis, biological evaluations, and therapeutic potentials of this compound, drawing from various studies and research findings.

1. Chemical Structure and Properties

The compound features an imidazole ring, a tetrazole moiety, and a phenyl group, which are known for their diverse biological activities. The presence of these functional groups contributes to its potential as a therapeutic agent.

2.1 Antimicrobial Activity

Research has demonstrated that derivatives of imidazole and tetrazole exhibit significant antimicrobial properties. For instance, compounds containing imidazole rings have been shown to possess antibacterial activity against various strains such as Staphylococcus aureus and Escherichia coli .

Table 1: Antibacterial Activity of Related Compounds

| Compound | Zone of Inhibition (mm) |

|---|---|

| Compound A | 28 (E. coli) |

| Compound B | 32 (P. aeruginosa) |

| Compound C | 31 (B. subtilis) |

| Streptomycin | 33 (C. albicans) |

2.2 Antioxidant Activity

The antioxidant properties of tetrazole-containing compounds have been explored, indicating their ability to scavenge free radicals and reduce oxidative stress . This activity is crucial for preventing cellular damage and has implications in aging and various diseases.

2.3 Enzyme Inhibition

This compound has been investigated for its role as an inhibitor of xanthine oxidase (XO), an enzyme involved in purine metabolism that can contribute to conditions like gout when overactive. Studies show that modifications to the structure can enhance its inhibitory potency significantly .

Table 2: Xanthine Oxidase Inhibition Potency

| Compound | IC50 (μM) |

|---|---|

| Original Compound | 0.312 |

| Modified Compound | 0.031 |

3.1 Synthesis and Evaluation

A study focused on synthesizing various derivatives of N-(3-(1H-tetrazol-1-yl)phenyl)isonicotinamide, which highlighted the importance of the tetrazole moiety in enhancing biological activity through structure-based drug design (SBDD) . The modifications led to improved binding affinity to target enzymes.

3.2 Clinical Implications

The potential clinical applications of this compound include its use in treating conditions associated with oxidative stress and inflammation, as well as metabolic disorders due to its enzyme inhibitory effects.

4. Conclusion

This compound represents a promising candidate for further research in drug development due to its diverse biological activities. Continued exploration into its mechanisms of action and therapeutic applications could lead to significant advancements in pharmacological treatments.

常见问题

Q. What synthetic routes are recommended for N-(3-(1H-imidazol-1-yl)propyl)-2-phenyl-2H-tetrazole-5-carboxamide, and what reaction conditions are critical?

The synthesis involves multi-step procedures, beginning with the preparation of intermediates such as the imidazole-propylamine and tetrazole-carboxylic acid derivatives. Coupling reagents like Oxyma in DCM/DMF (1:1) are essential for efficient amide bond formation . Solvent selection (e.g., DMF for polar intermediates) and temperature control (e.g., reflux in toluene) minimize side reactions . Catalysts such as K₂CO₃ can accelerate nucleophilic substitutions during intermediate synthesis .

Q. Which spectroscopic techniques are essential for structural confirmation?

Nuclear magnetic resonance (NMR) and mass spectrometry (MS) are critical for verifying molecular structure. For example, - and -NMR confirm proton environments and carbon backbones, while high-resolution MS validates molecular weight . Infrared (IR) spectroscopy identifies functional groups like amides and tetrazoles .

Q. What biological targets are hypothesized based on structural motifs?

The imidazole and tetrazole moieties suggest interactions with enzymes or receptors, such as cytochrome P450 isoforms or histamine receptors. The tetrazole group may mimic carboxylic acids in binding to metalloproteinases .

Q. What in vitro assays are suitable for initial bioactivity screening?

Antimicrobial (e.g., MIC assays against E. coli or S. aureus) and anticancer (e.g., MTT assays on HeLa or MCF-7 cell lines) screens are common. The compound’s heterocyclic structure aligns with known bioactive scaffolds .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectroscopic data during characterization?

Cross-validate NMR and MS results with computational tools (e.g., density functional theory for predicting chemical shifts) . Use 2D-NMR (e.g., HSQC, HMBC) to resolve overlapping signals . Monitor reaction progress via HPLC to isolate and characterize intermediates .

Q. What strategies improve yield in the final coupling step?

Optimize stoichiometry (e.g., 1.2 eq. of tetrazole derivative relative to imidazole intermediate) and use coupling agents like HATU or EDCI . Solvent polarity adjustments (e.g., DMF for better solubility) and controlled heating (60–80°C) enhance reaction efficiency .

Q. How do structural modifications influence bioactivity?

Substituent variation on the phenyl ring (e.g., electron-withdrawing groups like -CF₃) can enhance binding to hydrophobic enzyme pockets. Comparative studies with analogs (Table 1) show that methoxy groups improve anticancer activity, while halogens boost antimicrobial effects .

Q. What analytical approaches differentiate isomers or tautomers?

Reverse-phase HPLC with UV detection separates isomers based on polarity differences . Tandem MS (MS/MS) distinguishes tautomers via fragmentation patterns. X-ray crystallography provides definitive structural confirmation .

Q. How can computational modeling guide derivative design?

Molecular docking (e.g., AutoDock Vina) predicts binding affinities to targets like EGFR or PARP. QSAR models correlate substituent properties (e.g., logP, molar refractivity) with activity, enabling rational design of derivatives with improved pharmacokinetics .

Q. What impurities are common in synthesis, and how are they controlled?

Process-related impurities include unreacted intermediates or oxidized byproducts. HPLC with PDA detectors identifies impurities at 254 nm, while preparative chromatography isolates them for structural analysis . Strict control of reaction pH and exclusion of moisture reduces side reactions .

Table 1: Comparative Bioactivity of Structural Analogs

| Compound Name | Key Structural Features | Bioactivity Enhancement |

|---|---|---|

| N-(4-(1H-Benzo[d]imidazol-2-yl)phenyl)amide | Benzimidazole + benzamide | Antimicrobial |

| 2-(4-Oxazolylphenyl)-1H-benzimidazole | Oxazole substitution | Antifungal |

| N-(4-Bzimidazolylphenyl)-trimethoxybenzamide | Methoxy groups on phenyl ring | Increased anticancer activity |

Adapted from structural analogs in .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。